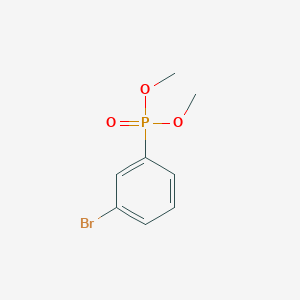
Dimethyl (3-bromophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-bromophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H10BrO4P. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (3-bromophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (3-bromophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often require the presence of a base and may be conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonate group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl phosphonates, where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include phosphonic acids and other oxidized phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-bromophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (3-bromophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the enzyme’s active site, disrupting normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (2-bromophenyl)phosphonate
- Diethyl (3-bromophenyl)phosphonate
Comparison: Dimethyl (3-bromophenyl)phosphonate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as dimethyl (4-bromophenyl)phosphonate and dimethyl (2-bromophenyl)phosphonate, the 3-bromo derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Eigenschaften
Molekularformel |
C8H10BrO3P |
|---|---|
Molekulargewicht |
265.04 g/mol |
IUPAC-Name |
1-bromo-3-dimethoxyphosphorylbenzene |
InChI |
InChI=1S/C8H10BrO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
KCKFAUAYLVUMOI-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC(=CC=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



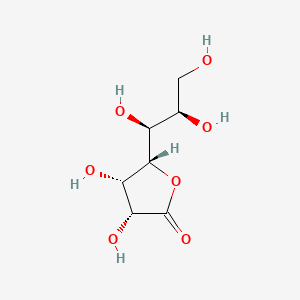
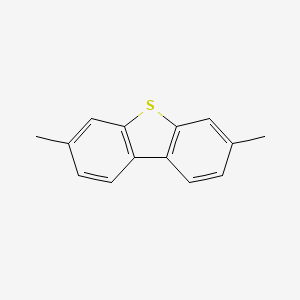
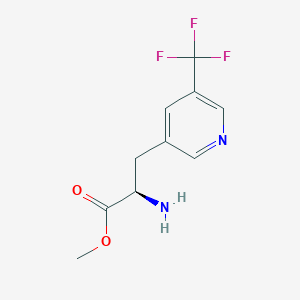
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
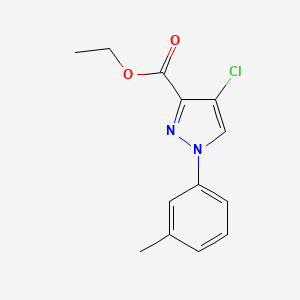
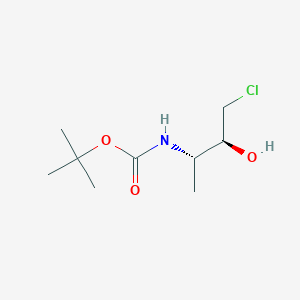
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
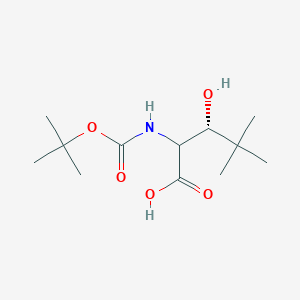
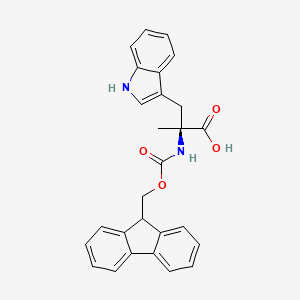

![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
